Propane-1,2,3-triyl Tripalmitate-d9: A Technical Guide for Researchers
Propane-1,2,3-triyl Tripalmitate-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Propane-1,2,3-triyl tripalmitate-d9 is the deuterium-labeled form of propane-1,2,3-triyl tripalmitate, an endogenous metabolite more commonly known as tripalmitin. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly in the study of lipid metabolism. Its primary applications lie in its use as a tracer for in vivo kinetic studies of triglyceride synthesis and as an internal standard for the quantitative analysis of triglycerides in biological samples by mass spectrometry.[1] The incorporation of deuterium atoms allows for the differentiation and quantification of the labeled standard from its endogenous, unlabeled counterpart.
Core Data Presentation
The following table summarizes the key quantitative data for Propane-1,2,3-triyl tripalmitate-d9 and its non-deuterated analogue for comparison. It is important to note that various deuterated forms of tripalmitin exist, and the properties can vary based on the extent and position of deuterium labeling.
| Property | Propane-1,2,3-triyl tripalmitate-d9 | Propane-1,2,3-triyl tripalmitate (Tripalmitin) |
| Molecular Formula | C₅₁H₈₉D₉O₆ | C₅₁H₉₈O₆[2][3] |
| Molecular Weight | 816.38 g/mol | 807.339 g/mol [2] |
| Appearance | White powder (assumed) | White, waxy solid[3] |
| Melting Point | Data not available | 66-67 °C[3] |
| Boiling Point | Data not available | 315 °C at 760 mmHg[2] |
| Solubility | Soluble in ethanol, diethyl ether, benzene, chloroform (assumed) | Insoluble in water; Soluble in ethanol, diethyl ether, benzene, chloroform[2] |
| Isotopic Purity | Not specified by most suppliers, requires analytical verification | Not applicable |
Chemical Structure
The chemical structure of Propane-1,2,3-triyl tripalmitate-d9 is identical to that of tripalmitin, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the terminal methyl groups of the three palmitate chains.
Caption: Chemical structure of Propane-1,2,3-triyl tripalmitate-d9.
Experimental Protocols
Synthesis of Deuterated Triglycerides
The synthesis of deuterated triglycerides like Propane-1,2,3-triyl tripalmitate-d9 is a multi-step process that typically involves the initial synthesis of the deuterated fatty acid followed by its esterification to a glycerol backbone.
A general method for the perdeuteration of saturated fatty acids involves hydrothermal conditions using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst.[4] This process is carried out in a high-pressure reactor at elevated temperatures. To achieve high levels of deuterium incorporation (e.g., >98%), the H/D exchange reaction may need to be repeated multiple times.[4]
Once the deuterated palmitic acid is synthesized and purified, it can be esterified to glycerol to form the triglyceride. This can be achieved through chemical or enzymatic methods. Enzymatic synthesis using lipases is often preferred in the pharmaceutical and cosmetic industries due to the requirement for high purity and the milder reaction conditions.[3]
Quantification of Triglycerides in Biological Samples using GC-MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of triglycerides in a biological matrix (e.g., plasma, serum, or tissue homogenate) using Propane-1,2,3-triyl tripalmitate-d9 as an internal standard.
1. Sample Preparation and Lipid Extraction:
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To a known volume or weight of the biological sample, add a precise amount of Propane-1,2,3-triyl tripalmitate-d9 internal standard solution (in an appropriate organic solvent like chloroform or methanol).
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Perform a lipid extraction using a modified Folch or Bligh-Dyer method. A common procedure involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.
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Carefully collect the organic phase containing the lipids and dry it under a stream of nitrogen.
2. Hydrolysis and Derivatization:
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To the dried lipid extract, add a methanolic base (e.g., sodium methoxide or potassium hydroxide) to hydrolyze the triglycerides into fatty acid methyl esters (FAMEs) and glycerol.
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Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete hydrolysis.
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After cooling, neutralize the reaction with an acid (e.g., hydrochloric acid or sulfuric acid in methanol).
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The resulting FAMEs are then typically derivatized to enhance their volatility and chromatographic properties for GC-MS analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the fatty acids to their trimethylsilyl (TMS) esters.
3. GC-MS Analysis:
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Inject a small volume (e.g., 1 µL) of the derivatized sample onto a gas chromatograph coupled to a mass spectrometer.
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Gas Chromatography (GC) Conditions:
- Column: A non-polar capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).
- Injector Temperature: Typically 250-300°C.
- Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/minute, and held for 10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for the palmitate-TMS derivative and its deuterated counterpart.
- Transfer Line Temperature: 280-300°C.
- Ion Source Temperature: 230-250°C.
4. Data Analysis and Quantification:
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Identify the peaks corresponding to the endogenous palmitate and the deuterated palmitate from the internal standard based on their retention times and mass spectra.
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Integrate the peak areas of the selected ions for both the analyte and the internal standard.
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Calculate the ratio of the peak area of the endogenous palmitate to the peak area of the deuterated palmitate internal standard.
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Create a calibration curve by analyzing a series of standards with known concentrations of unlabeled tripalmitin and a fixed concentration of the deuterated internal standard.
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Use the peak area ratio from the unknown sample and the calibration curve to determine the concentration of triglycerides in the original biological sample.
Signaling Pathways and Experimental Workflows
De Novo Lipogenesis and Triglyceride Synthesis
Propane-1,2,3-triyl tripalmitate-d9 is instrumental in tracing the de novo lipogenesis (DNL) pathway. In DNL, simple precursors like glucose and amino acids are converted into fatty acids, which are then esterified to a glycerol backbone to form triglycerides. When a deuterated tracer is introduced, the deuterium atoms are incorporated into the newly synthesized molecules.
Caption: Simplified pathway of de novo lipogenesis and triglyceride synthesis.
Experimental Workflow for a Metabolic Tracer Study
A typical workflow for an in vivo study using Propane-1,2,3-triyl tripalmitate-d9 as a tracer to measure triglyceride turnover would involve several key steps.
Caption: Workflow for a triglyceride turnover study using a deuterated tracer.
